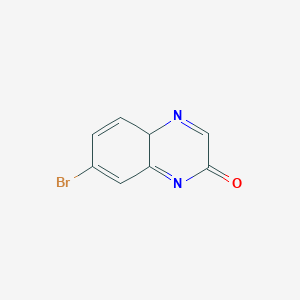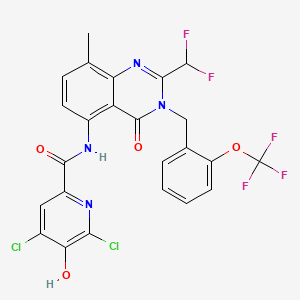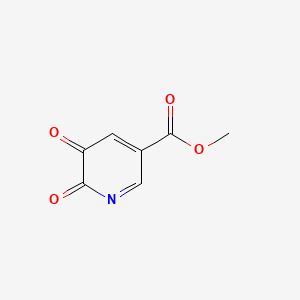
2'-Deoxyadenosine-13C10,15N5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Deoxyadenosine-13C10,15N5 is a labeled nucleoside analog where carbon-13 and nitrogen-15 isotopes are incorporated into the molecular structure. This compound is a derivative of 2’-deoxyadenosine, a crucial component of DNA, and is often used in various scientific research applications due to its isotopic labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxyadenosine-13C10,15N5 typically involves the incorporation of carbon-13 and nitrogen-15 isotopes into the adenine and deoxyribose components of the molecule. The process begins with the synthesis of labeled adenine, followed by its attachment to a labeled deoxyribose sugar. The reaction conditions often require the use of specific catalysts and solvents to ensure the incorporation of isotopes at the desired positions .
Industrial Production Methods
Industrial production of 2’-Deoxyadenosine-13C10,15N5 involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This includes the use of advanced chromatographic techniques for purification and stringent quality control measures to ensure isotopic purity and chemical integrity .
Chemical Reactions Analysis
Types of Reactions
2’-Deoxyadenosine-13C10,15N5 undergoes various chemical reactions, including:
Oxidation: This reaction can convert the deoxyribose sugar into its oxidized forms.
Reduction: Reduction reactions can modify the adenine base or the sugar moiety.
Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like ammonia or amines. The reaction conditions vary depending on the desired transformation, often involving controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the deoxyribose sugar can lead to the formation of 2’-deoxyadenosine-13C10,15N5 derivatives with altered sugar moieties .
Scientific Research Applications
2’-Deoxyadenosine-13C10,15N5 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in nucleic acid research to study DNA synthesis and repair mechanisms.
Biology: Employed in metabolic labeling experiments to track nucleotide incorporation into DNA.
Medicine: Utilized in diagnostic imaging and therapeutic research to understand the pharmacokinetics of nucleoside analogs.
Mechanism of Action
The mechanism of action of 2’-Deoxyadenosine-13C10,15N5 involves its incorporation into DNA during replication or repair processes. The labeled isotopes allow for the tracking and analysis of DNA synthesis pathways. Molecular targets include DNA polymerases and other enzymes involved in nucleotide metabolism. The pathways involved are primarily those related to DNA replication and repair .
Comparison with Similar Compounds
Similar Compounds
- 2’-Deoxyguanosine-13C10,15N5
- 2’-Deoxycytidine-13C9,15N3
- Thymidine-13C10,15N2
Uniqueness
2’-Deoxyadenosine-13C10,15N5 is unique due to its specific isotopic labeling, which provides distinct advantages in tracing and analyzing DNA-related processes. Compared to other labeled nucleosides, it offers unique insights into adenine-specific pathways and interactions .
Properties
Molecular Formula |
C10H13N5O3 |
|---|---|
Molecular Weight |
266.14 g/mol |
IUPAC Name |
(2R,3R,5R)-5-(6-(15N)azanylpurin-9-yl)-2-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-3-ol |
InChI |
InChI=1S/C10H13N5O3/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(17)6(2-16)18-7/h3-7,16-17H,1-2H2,(H2,11,12,13)/t5-,6-,7-/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1 |
InChI Key |
OLXZPDWKRNYJJZ-ASYNIKQTSA-N |
Isomeric SMILES |
[13CH2]1[13C@H]([13C@H](O[13C@H]1[15N]2[13CH]=[15N][13C]3=[13C]([15N]=[13CH][15N]=[13C]32)[15NH2])[13CH2]O)O |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


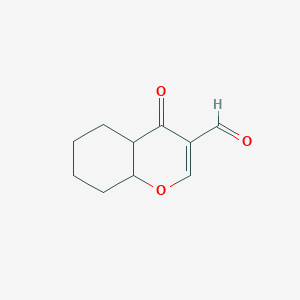
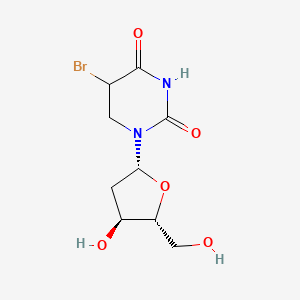
![disodium;3-[[N-ethyl-4-[[4-[(3-sulfonatophenyl)diazenyl]naphthalen-1-yl]diazenyl]anilino]methyl]benzenesulfonate](/img/structure/B12365744.png)

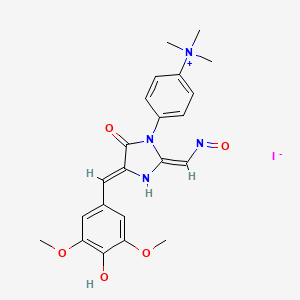
![4-[[(7S)-8-cyclopentyl-5,7-dimethyl-6-oxo-7H-pteridin-2-yl]amino]-3-cyclopentyloxy-N-(1-methylpiperidin-4-yl)benzamide](/img/structure/B12365765.png)
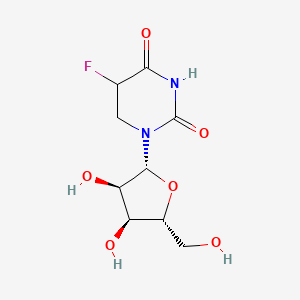
![(2R)-N-[(4S)-2-[3-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(4-benzylpiperidin-1-yl)-1-oxopentan-2-yl]amino]-3-oxopropyl]-3-oxo-4,5-dihydro-1H-2-benzazepin-4-yl]-5-(diaminomethylideneamino)-2-[[(2S)-2-(diaminomethylideneamino)-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]amino]pentanamide](/img/structure/B12365774.png)
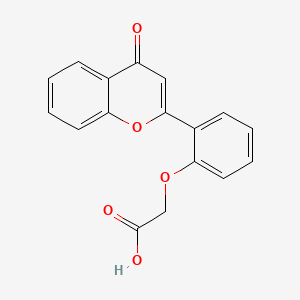
![tetrasodium;4-hydroxy-5-[[4-[[4-[(8-hydroxy-3,6-disulfonatonaphthalen-1-yl)diazenyl]-2-methoxy-5-methylphenyl]carbamoylamino]-5-methoxy-2-methylphenyl]diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12365787.png)

